molecular formula C15H20N2 B14175621 N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine CAS No. 917886-20-5

N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine

Cat. No.: B14175621
CAS No.: 917886-20-5
M. Wt: 228.33 g/mol
InChI Key: BIZOUBOPJFZLRI-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a dihydropyridine ring. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to changes in cellular calcium levels and subsequent physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-5,6-dimethoxypicolinamide
  • N-tert-Butyl-5-phenyl-2,3-dihydropyridin-6-amine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine is unique due to its specific structural features, such as the presence of both tert-butyl and phenyl groups on the dihyd

Properties

CAS No.

917886-20-5

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N-tert-butyl-5-phenyl-2,3-dihydropyridin-6-amine

InChI

InChI=1S/C15H20N2/c1-15(2,3)17-14-13(10-7-11-16-14)12-8-5-4-6-9-12/h4-6,8-10H,7,11H2,1-3H3,(H,16,17)

InChI Key

BIZOUBOPJFZLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NCCC=C1C2=CC=CC=C2

Origin of Product

United States

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